molecular formula C16H15BrN2S B5630277 2-{[(4-Bromophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole

2-{[(4-Bromophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole

Cat. No.: B5630277
M. Wt: 347.3 g/mol
InChI Key: ZWIMNIUQPUCWIU-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, suitable solvents (e.g., DMF, DMSO)

Major Products Formed

Scientific Research Applications

2-{[(4-Bromophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole
  • 2-{[(4-Methylphenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole
  • 2-{[(4-Fluorophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole

Uniqueness

The presence of the bromine atom in 2-{[(4-Bromophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole imparts unique reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. The bromine atom can participate in halogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity for certain biological targets .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-4,5-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2S/c1-10-3-8-14-15(11(10)2)19-16(18-14)20-9-12-4-6-13(17)7-5-12/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIMNIUQPUCWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)SCC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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